molecular formula C11H13N3S B033860 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 100987-89-1

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B033860
CAS RN: 100987-89-1
M. Wt: 219.31 g/mol
InChI Key: QEKWMJDRQOKJJS-UHFFFAOYSA-N
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Description

The compound “5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The thiadiazole ring is substituted at the 5-position with a 4-isopropylphenyl group and at the 2-position with an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the phenyl ring, and the isopropyl group. The presence of the amine group at the 2-position of the thiadiazole ring would also be a key feature .


Chemical Reactions Analysis

Thiadiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole ring, the phenyl ring, and the isopropyl group. The compound is likely to be a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

This compound is part of a novel series of 1,3,4-thiadiazoles that have been synthesized and screened for their antimicrobial activity against various microorganisms . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Activity

1,3,4-Thiadiazoles, which include this compound, have been found to display a broad spectrum of biological activities, including anticancer activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

Antioxidant Activity

1,3,4-Thiadiazoles also exhibit antioxidant activity . This means that this compound could be used in studies related to oxidative stress and diseases caused by oxidative damage.

Antidepressant Activity

Research has shown that 1,3,4-thiadiazoles have antidepressant activity . Therefore, this compound could be used in the development of new antidepressant drugs.

Anticonvulsant Activity

1,3,4-Thiadiazoles are known to have anticonvulsant activity . This suggests that this compound could be used in research related to epilepsy and other seizure disorders.

Antihypertensive Activity

This compound, as a member of the 1,3,4-thiadiazoles family, has been found to have antihypertensive activity . This makes it a potential candidate for the development of new antihypertensive drugs.

Alzheimer’s Disease Treatment

1,3,4-Thiadiazoles have been found to inhibit acetylcholinesterase, which is a target for the treatment of Alzheimer’s disease . This suggests that this compound could be used in Alzheimer’s disease research and potentially in the development of new treatments.

Electronic and Optoelectronic Applications

Thiadiazole-based compounds have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . This suggests that this compound could be used in the development of new materials for electronic devices.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKWMJDRQOKJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358174
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

100987-89-1
Record name 5-[4-(Propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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